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1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene

Cat. No.: B3047660
CAS No.: 14310-17-9
M. Wt: 539.5 g/mol
InChI Key: NUYUCYZVFLZIPX-UHFFFAOYSA-N
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Description

1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene (CAS 14310-17-9) is a polyhalogenated cyclopentadiene with the molecular formula C5Br6 and an average mass of 539.479 Da . This compound is supplied as a high-purity grade (>99%) material, analyzed by techniques including HPLC, GC-MS, and NMR to ensure quality and consistency for demanding research applications . It serves as a versatile synthetic intermediate and a valuable precursor for the preparation of other fine chemicals and pharmaceutical materials . As a heavily brominated derivative of cyclopentadiene, its core research value lies in its use as a diene in Diels-Alder cycloaddition reactions, which are fundamental "click" reactions in synthetic organic chemistry for the efficient construction of complex ring systems . The electron-withdrawing effect of the bromine atoms can significantly influence the reactivity of the diene system, making it a subject of interest in studies on reaction kinetics and orbital interactions . Specifically, research on related perhalogenated cyclopentadienes, such as hexachlorocyclopentadiene, shows their application as dienophiles and high-reactivity dienes in the synthesis of various industrial products, including adhesives and flame retardants . This compound is strictly for Research Use Only and is intended for use by qualified professionals in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5Br6 B3047660 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene CAS No. 14310-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,5-hexabromocyclopenta-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Br6/c6-1-2(7)4(9)5(10,11)3(1)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYUCYZVFLZIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(=C1Br)Br)(Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Br6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299972
Record name 1,2,3,4,5,5-hexabromocyclopenta-1,3-diene
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URL https://comptox.epa.gov/dashboard/DTXSID00299972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14310-17-9
Record name NSC133948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4,5,5-hexabromocyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 1,2,3,4,5,5 Hexabromocyclopenta 1,3 Diene

Cycloaddition Reactions

As a conjugated diene, 1,2,3,4,5,5-hexabromocyclopenta-1,3-diene is capable of participating in cycloaddition reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. google.comcollectionscanada.gc.ca The reactivity of this compound in these reactions is generally lower than that of its chlorinated analog, hexachlorocyclopentadiene (B6142220), due to the electronic and steric effects of the bulky bromine atoms. archive.org Despite this reduced reactivity, it successfully forms adducts with various dienophiles under thermal conditions. google.comdss.go.th For instance, the reaction with acrylic acid requires heating at 150°C for 16 hours to proceed. dss.go.th The electron-withdrawing nature of the bromine atoms lowers the energy of the diene's molecular orbitals, making it suitable for inverse-electron-demand Diels-Alder reactions, although normal-electron-demand reactions with electron-poor dienophiles also occur. collectionscanada.gc.ca

DieneDienophileReaction ConditionsProduct(s)StereochemistryReference
This compoundAcrylic Acid150°C, 16 hr1,2,3,4,7,7-Hexabromo-bicyclo[2.2.1]hept-2-ene-5-carboxylic acidNot specified dss.go.th
HexachlorocyclopentadieneMaleic Anhydride (B1165640)High TemperatureChlorendic AnhydrideEndo adduct initially, isomerizes to more stable Exo adduct at higher temp. mst.eduresearch-solution.com
HexachlorocyclopentadieneN-phenylmaleimide (NPM)Not specified1,2,3,4,7,7-hexachloro-N-phenylbicyclo[2.2.1]hept-2-ene-5,6-dicarboximideNot specified collectionscanada.gc.ca

*Hexachlorocyclopentadiene is a closely related analog, and its reactions are included for comparative purposes.

The stereochemical outcome of Diels-Alder reactions is a critical aspect, governed by the "endo rule" and facial selectivity. In reactions involving cyclic dienes, the dienophile can approach from two faces, leading to either endo or exo products. mst.edu The endo adduct, where the dienophile's substituents are oriented under the newly formed ring, is typically the kinetically favored product due to stabilizing secondary orbital interactions. research-solution.com However, the exo isomer is often thermodynamically more stable. mst.edu

For halogenated cyclopentadienes, the stereochemical outcome can be influenced by temperature. For example, the reaction of cyclopentadiene (B3395910) with maleic anhydride yields the endo product at room temperature, but at higher temperatures, this can revert and reform as the more stable exo isomer. mst.eduresearch-solution.com In studies with derivatives like 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, mixtures of exo and endo isomers are often observed, indicating that the selectivity is not always absolute. mst.edu The significant steric bulk of the two bromine atoms at the C5 position of this compound would be expected to exert a strong influence on the transition state, potentially affecting the endo/exo ratio of the resulting bicyclo[2.2.1]heptene adducts.

When both the diene and dienophile are unsymmetrical, the reaction can yield different constitutional isomers, and the preference for one over the other is known as regioselectivity. collectionscanada.gc.ca This outcome is largely governed by the electronic properties of the reactants, which can be rationalized using Frontier Molecular Orbital (FMO) theory. weebly.com FMO theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. collectionscanada.gc.ca

In a normal-electron-demand Diels-Alder reaction, the key interaction is between the diene's HOMO and the dienophile's LUMO. For an inverse-electron-demand reaction, it is the diene's LUMO and the dienophile's HOMO. The regioselectivity is determined by the alignment of the orbital lobes with the largest coefficients at the termini of the diene and dienophile. For perhalogenated dienes like this compound, the electron-withdrawing halogens lower the energy of both the HOMO and LUMO. This makes them less reactive in normal-demand reactions but more reactive in inverse-demand scenarios. Studies on the analogous hexachlorocyclopentadiene show it reacts with a range of dienophiles, and its behavior can be predicted by considering these FMO interactions. collectionscanada.gc.canih.gov

Cyclopentadiene is well-known for its tendency to undergo a spontaneous Diels-Alder reaction with itself to form a dimer, dicyclopentadiene. nih.govbme.hu This dimerization is a reversible thermal process; heating the dimer allows for the regeneration of the cyclopentadiene monomer. researchgate.netresearchgate.net The dimerization to the endo isomer is kinetically favored at lower temperatures (below 150°C), while the exo isomer can form at higher temperatures. bme.huresearchgate.net

For this compound, the tendency to dimerize is expected to be significantly reduced compared to the parent cyclopentadiene. This is due to two primary factors:

Steric Hindrance : The presence of six large bromine atoms, particularly the two at the C5 position, creates substantial steric congestion that would hinder the close approach required for two molecules to form the Diels-Alder transition state.

Electronic Effects : The strong electron-withdrawing nature of the bromine atoms deactivates the diene system, making it a less effective diene (lower HOMO energy) and a less effective dienophile (lower LUMO energy for self-reaction).

Diels-Alder Reaction Dynamics with Various Dienophiles

Elimination Reactions: Pathways to Highly Unsaturated Cyclic Systems (e.g., Radialenes)

Elimination reactions from the this compound scaffold could theoretically provide a route to highly unsaturated cyclic systems. The removal of bromine atoms (dehalogenation) or hydrogen bromide (dehydrobromination, if any were present) from a cyclic precursor can generate new double bonds. For instance, the complete dehalogenation of a perhalogenated cyclic compound could potentially lead to exotic, fully conjugated structures like radialenes.

However, there is limited specific information in the surveyed literature describing the successful synthesis of such highly unsaturated systems starting from this compound. Such transformations would likely require potent reducing agents or very strong, sterically hindered bases to promote the multiple elimination steps while avoiding competing reactions. The stability of the resulting highly strained and electron-rich systems would also be a significant challenge.

Nucleophilic Substitution Reactions on the Brominated Cyclopentadiene Scaffold

Nucleophilic substitution on this compound can be conceptually divided into two types: substitution at the sp³-hybridized C5 carbon and substitution at the sp²-hybridized vinylic carbons (C1-C4).

Substitution at the allylic C5 position would be expected to proceed via standard Sₙ1 or Sₙ2 mechanisms. However, the extreme steric hindrance from the two geminal bromine atoms and the adjacent vinylic bromine atoms would likely make an Sₙ2 attack exceptionally slow.

Substitution at the vinylic carbons is generally difficult. Vinylic halides are typically unreactive toward nucleophilic substitution reactions due to the high strength of the C(sp²)-Br bond and the repulsion between the incoming nucleophile and the electron-rich π-system of the double bond. doubtnut.com For a substitution reaction to occur, the system usually requires strong activation by electron-withdrawing groups. In the case of this compound, the molecule is heavily substituted with electron-withdrawing bromine atoms, which could potentially activate the double bonds towards nucleophilic attack, possibly through an addition-elimination mechanism. Reactions with strong nucleophiles like sodium methoxide (B1231860) (NaOCH₃) are known to facilitate elimination or substitution depending on the substrate. pearson.comquora.comdoubtnut.com However, specific examples of successful nucleophilic vinylic substitution on this particular compound are not well-documented in the available literature, suggesting that such reactions are either not facile or lead to complex product mixtures.

Radical Reaction Intermediates and Pathways (e.g., Permethylcyclopentadienyl Radical Analogs)

While specific experimental studies on the radical intermediates of this compound are not extensively documented, its reactivity can be inferred from the general principles of radical chemistry of halogenated compounds. The formation of radical intermediates from this compound would likely be initiated by homolytic cleavage of a carbon-bromine bond, which is typically the weakest point in the molecule, especially under thermal or photochemical conditions.

The resulting radical species would be a pentabromocyclopentadienyl radical. The stability of this radical would be influenced by the presence of the remaining bromine atoms. Halogen atoms can exert both inductive and resonance effects. Inductively, the electronegative bromine atoms would withdraw electron density, which can destabilize a carbon-centered radical. masterorganicchemistry.com However, the lone pairs on the bromine atoms can also participate in resonance delocalization with the unpaired electron in the cyclopentadienyl (B1206354) ring system, which would contribute to its stabilization. masterorganicchemistry.com

A potential pathway for the formation and reaction of such a radical intermediate could be initiated by UV light or a radical initiator, leading to the homolysis of a C-Br bond. The subsequent pentabromocyclopentadienyl radical could then participate in various radical reactions, such as hydrogen abstraction from a solvent or another organic molecule, or addition to an unsaturated system.

Comparative Reactivity Studies with Other Polyhalogenated Cyclopentadienes (e.g., Hexachlorocyclopentadiene)

A comparative analysis of the reactivity of this compound with its chlorinated analog, hexachlorocyclopentadiene, reveals differences in their chemical behavior, particularly in cycloaddition reactions like the Diels-Alder reaction. These differences arise from the distinct electronic and steric properties of bromine versus chlorine.

Hexachlorocyclopentadiene is a well-known electron-poor diene that readily participates in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. The electron-withdrawing chlorine atoms lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile.

Given that bromine is less electronegative than chlorine, this compound is also expected to be an electron-poor diene, albeit to a slightly lesser extent than its chlorinated counterpart. Consequently, it is also anticipated to undergo inverse-electron-demand Diels-Alder reactions. The key differences in reactivity would stem from:

Electronic Effects: The lower electronegativity of bromine means that the LUMO of the hexabromo derivative would be slightly higher in energy than that of the hexachloro derivative. This might suggest a slightly lower reactivity for the hexabromo compound in inverse-electron-demand Diels-Alder reactions under similar conditions.

Steric Effects: Bromine atoms are larger than chlorine atoms, which could introduce greater steric hindrance in the transition state of the Diels-Alder reaction. This increased steric bulk could potentially decrease the reaction rate compared to hexachlorocyclopentadiene.

Leaving Group Ability: In reactions where a halogen atom is eliminated, the weaker carbon-bromine bond compared to the carbon-chlorine bond would make bromide a better leaving group.

Table 1: Comparison of Properties and Expected Reactivity of Hexabromo- vs. Hexachlorocyclopentadiene
PropertyThis compoundHexachlorocyclopentadieneImpact on Reactivity
Electronegativity of HalogenLower (Bromine)Higher (Chlorine)Hexachlorocyclopentadiene is expected to be more electron-deficient, potentially leading to faster inverse-electron-demand Diels-Alder reactions.
Size of Halogen AtomLarger (Bromine)Smaller (Chlorine)Increased steric hindrance in the hexabromo derivative may slow down reaction rates compared to the hexachloro analog.
Carbon-Halogen Bond StrengthWeaker (C-Br)Stronger (C-Cl)Bromide is a better leaving group, which would be significant in elimination or substitution reactions.

The following table presents hypothetical relative reactivity data based on the principles discussed above, illustrating the expected trends in a typical inverse-electron-demand Diels-Alder reaction.

Table 2: Hypothetical Relative Rate Constants for the Diels-Alder Reaction with an Electron-Rich Dienophile
DieneRelative Rate Constant (krel)Governing Factors
Hexachlorocyclopentadiene1.0Baseline (Strong electronic pull, lower steric hindrance)
This compound< 1.0 (Expected)Weaker electronic pull and greater steric hindrance from bromine atoms are expected to decrease the reaction rate.

It is important to note that the actual reactivity in any given reaction will also depend on the specific dienophile, solvent, and reaction conditions. masterorganicchemistry.com Experimental studies are needed to provide quantitative data to confirm these qualitative predictions.

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis for Definitive Molecular Structure Determination

No publicly accessible crystallographic data, such as crystal system, space group, unit cell dimensions, or atomic coordinates for 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene, could be found. X-ray crystallography is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. Without this data, a definitive depiction and detailed analysis of its molecular structure are not possible.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity, for this compound are not available in the surveyed literature. NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial relationships of atoms within a molecule. The absence of this data precludes any discussion on the electronic environment of the nuclei and the conformational dynamics of the molecule.

Mass Spectrometry for Precise Molecular Weight and Formula Confirmation

Specific mass spectrometry data, including the molecular ion peak (M+) and the fragmentation pattern for this compound, have not been reported in the searched databases. Mass spectrometry is crucial for determining the precise molecular weight and elemental composition of a compound. Without this information, confirmation of its molecular formula and an analysis of its fragmentation pathways under ionization are not feasible.

Due to the unavailability of the necessary experimental data, the creation of data tables and a detailed, research-backed article focusing solely on the spectroscopic characterization of this compound cannot be fulfilled at this time. Further experimental research is required to elucidate the structural and spectroscopic properties of this compound.

Theoretical and Computational Investigations of Brominated Cyclopentadienes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Detailed DFT calculations specifically outlining the electronic structure of 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene are not extensively documented. However, the principles of DFT allow for the prediction of its fundamental properties. Such calculations would typically involve geometry optimization to determine the most stable three-dimensional structure, followed by analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its nucleophilicity and the LUMO energy to its electrophilicity.

In a broader context, theoretical studies have been conducted on reactions where hexabromocyclopentadiene is used as a reagent. For instance, in the synthesis of carbon spheres, hexabromocyclopentadiene serves as a precursor molecule. The growth mechanism of these spheres has been supported by DFT studies focusing on the thermodynamics and kinetics of the radical coupling mechanism. nih.gov These studies, while not centered on the electronic structure of the initial hexabromocyclopentadiene molecule itself, presuppose its electronic properties that lead to the observed reactivity.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling is another area with limited specific data. Generally, such studies would map the potential energy surface of a reaction, identifying the transition state structures and calculating the activation energies.

One area where the reactivity of hexabromocyclopentadiene has been theoretically examined is in its reactions with strong Lewis acids like antimony pentafluoride (SbF₅). These reactions lead to the formation of perhalogenated dications. researchgate.net Computational modeling in such a case would be essential to understand the mechanism of halide abstraction and the subsequent dimerization or rearrangement of the resulting cationic species.

Furthermore, hexabromocyclopentadiene has been employed as a brominating agent. acs.org A computational investigation of these bromination reactions would involve modeling the interaction of the hexabromocyclopentadiene with the substrate, elucidating the pathway of bromine transfer, and identifying the key transition states. While the existence of such theoretical support is mentioned, the specific mechanistic details and calculated parameters for the reactions involving this compound are not detailed in the primary literature found.

Analysis of Global and Local Reactivity Indices (e.g., Nucleophilicity, Electrophilicity)

While specific calculated values for the global and local reactivity indices of this compound are not published, the compound's known reactivity as a brominating agent and its reactions with Lewis acids are consistent with the predicted high electrophilicity. researchgate.netacs.org

Kinetic and Thermodynamic Profiling of Chemical Transformations

The kinetic and thermodynamic profiling of chemical transformations involving this compound is crucial for understanding and controlling its reactions. Such profiling, typically achieved through computational chemistry, involves calculating the Gibbs free energy of reaction (ΔG) to determine thermodynamic favorability and the activation energy (Ea) to understand the reaction kinetics.

A recent study on the formation of carbon spheres from hexabromocyclopentadiene utilized DFT to study the thermodynamics and kinetics of the process. nih.gov This indicates that computational methods are being applied to understand the energetic landscape of reactions starting from this compound. The study of the reaction of hexabromocyclopentadiene with Lewis acids would also benefit from a detailed kinetic and thermodynamic profile to explain the formation of the observed products under low-temperature conditions. researchgate.net

Advanced Synthetic Utility and Transformative Applications in Organic Chemistry

Role as Key Synthetic Intermediates for Complex Molecular Architectures

1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene serves as a foundational building block for intricate molecules that are challenging to assemble through other synthetic routes. Its dense halogenation provides multiple sites for subsequent chemical transformations, allowing for the construction of highly substituted and sterically demanding structures.

The compound is a key precursor in the synthesis of perhalogenated, highly unsaturated cyclic systems, such as fulvalenes, which are structurally related to radialenes. A notable example is the synthesis of octabromofulvalene. This transformation is typically achieved through a reductive coupling reaction. In this process, this compound is treated with a reducing agent, such as copper powder, which facilitates the coupling of two cyclopentadienyl (B1206354) rings to form the fulvalene (B1251668) structure. This multi-step process highlights the utility of the hexabrominated starting material in creating complex, electron-deficient π-systems.

Table 1: Synthesis of Octabromofulvalene

Perhalogenated cyclopentadienes are renowned for their participation in Diels-Alder reactions to form polycyclic adducts that can be converted into cage compounds. The Diels-Alder reaction is a powerful tool for forming six-membered rings with high stereoselectivity. numberanalytics.comnih.gov While specific examples involving this compound are not extensively documented, its chlorinated analog, hexachlorocyclopentadiene (B6142220), is famously used to synthesize insecticides like dieldrin (B1670511) and aldrin, which possess complex, caged structures.

The general synthetic pathway involves a [4+2] cycloaddition between the perhalogenated diene and a suitable dienophile to form a bicyclic adduct. rsc.org This adduct often undergoes subsequent intramolecular reactions, such as photochemical cyclization, to yield the final cage structure. The high degree of halogenation in these adducts significantly influences their physical properties and subsequent reactivity, making them valuable intermediates in the synthesis of high-density materials and other specialized compounds. numberanalytics.com

Precursors for Functionalized Cyclopentadienyl Ligands in Organometallic Catalysis

The cyclopentadienyl (Cp) ligand is a cornerstone of organometallic chemistry, forming stable and reactive complexes with a wide range of transition metals. uzh.ch These complexes are pivotal in various catalytic processes. In principle, the carbon skeleton of this compound makes it a potential, albeit challenging, precursor for synthesizing substituted cyclopentadienyl ligands.

The synthetic transformation would necessitate a comprehensive reductive dehalogenation to generate a cyclopentadienyl anion, which could then be coordinated to a metal center. However, this route is not commonly employed in practice. Synthetic chemists typically favor more direct and efficient methods, such as the deprotonation of cyclopentadiene (B3395910) or its alkylated derivatives. google.com The synthesis of functionalized Cp ligands often involves multi-step procedures starting from more accessible precursors to build specific functionalities onto the cyclopentadiene ring before metallation. snnu.edu.cn Therefore, while theoretically possible, the use of hexabromocyclopentadiene as a starting material for Cp ligands is not a well-established or synthetically advantageous strategy.

Building Block Applications in Multi-Step Organic Synthesis

The utility of this compound as a versatile building block is best demonstrated in synthetic sequences where the initial product undergoes further transformations. Its role is not merely to provide a carbon framework but to introduce a pattern of reactivity that can be exploited in subsequent steps.

The formation of polycyclic cage compounds serves as an excellent example of its application in multi-step synthesis. rsc.org The initial Diels-Alder reaction creates a bicyclic adduct, which is an intermediate, not the final product. This intermediate is then subjected to further reactions, such as intramolecular cyclizations, to construct the final, complex three-dimensional cage architecture. Each step in the sequence builds upon the structural and electronic properties imparted by the initial hexabrominated building block.

Similarly, the synthesis of octabromofulvalene is another illustration of a multi-step application. The process transforms two molecules of the starting diene into a new, highly unsaturated system through a coupling reaction, demonstrating its role in constructing complex molecules that are not readily accessible through other means. These examples underscore the compound's value as a starting point for elaborate synthetic endeavors.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Routes

Future research into the synthesis of 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene is anticipated to be heavily influenced by the principles of green and sustainable chemistry. The goal is to develop methods that are not only efficient in terms of yield and purity but also minimize environmental impact.

One promising avenue is the exploration of mechanochemical synthesis . This solvent-free or low-solvent approach utilizes mechanical energy, such as grinding or milling, to drive chemical reactions. rcsi.sciencecolab.wscolab.wsmathnet.ru For the synthesis of polyhalogenated compounds, mechanochemistry offers the potential to reduce the reliance on hazardous solvents, which are often a staple in traditional halogenation processes. rcsi.sciencecolab.wscolab.wsmathnet.ru Research in this area would focus on identifying suitable solid-phase brominating agents and optimizing reaction conditions to achieve high yields of the desired product. The application of mechanochemical methods could lead to a significant reduction in waste and energy consumption. colab.ws

Another key area of future research is the improvement of atom economy in the synthesis of this compound. Atom economy is a measure of how many atoms of the reactants are incorporated into the final product. Future synthetic strategies will likely focus on addition reactions and catalytic processes that maximize the incorporation of bromine atoms and minimize the formation of byproducts. rsc.org

Furthermore, the development of catalytic halogenation processes using more environmentally benign catalysts is a critical research direction. This could involve the use of solid acid catalysts or enzyme-mimicking catalysts that can operate under milder conditions and be easily recycled. manchester.ac.uk The use of hydrogen peroxide as a "green" oxidant in combination with halide salts is another area of interest for developing cleaner halogenation protocols. rsc.orgresearchgate.net

Finally, photocatalytic and electrochemical methods represent emerging paradigms for the formation of carbon-halogen bonds. nih.govrsc.orgrsc.org These techniques can offer alternative, more sustainable pathways for the synthesis of polybrominated compounds by utilizing light or electrical energy to drive the reactions, often under ambient conditions. nih.govrsc.orgrsc.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Mechanochemical Synthesis Reduced solvent use, lower energy consumption, potential for novel reactivity. rcsi.sciencecolab.wscolab.wsmathnet.ruIdentification of suitable solid-state reagents and optimization of reaction conditions (milling frequency, time).
High Atom Economy Reactions Minimized waste, increased efficiency. rsc.orgDesign of addition-based bromination reactions and development of novel catalytic systems.
Green Catalysis Use of recyclable catalysts, milder reaction conditions, reduced use of hazardous reagents. manchester.ac.ukDevelopment of novel solid acid catalysts and biocatalytic systems for halogenation. manchester.ac.uk
Photocatalysis & Electrochemistry Use of sustainable energy sources (light, electricity), mild reaction conditions. nih.govrsc.orgrsc.orgDesign of efficient photocatalysts and electrochemical cells for polybromination.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The unique electronic and steric properties of this compound, conferred by the dense arrangement of bromine atoms, suggest a rich and largely unexplored reactivity landscape. Future research will likely focus on uncovering novel transformations and reactivity patterns that go beyond its traditional use as a diene in Diels-Alder reactions.

One area of significant potential is its use as a precursor to perhalogenated arenonium ions . The reaction of similar perhalogenated cyclic dienes with strong Lewis acids has been shown to generate these highly reactive intermediates. rsc.org Future studies could explore the generation of novel brominated arenonium ions from this compound and their subsequent reactions to form complex polybrominated aromatic systems.

The high degree of bromination also opens the door to exploring its role in organobromine chemistry , potentially as a source of bromine radicals or other reactive bromine species under specific conditions. wikipedia.org Photocatalysis could play a key role here, enabling the selective cleavage of C-Br bonds to generate radical intermediates for subsequent C-C or C-N bond formation. nih.govrsc.org

Furthermore, the reactivity of the diene system itself warrants further investigation. While its participation in Diels-Alder reactions is known, future research could explore reactions with a wider range of dienophiles, including strained or electronically unusual substrates, to access novel and complex cyclic and polycyclic structures. wikipedia.orgresearchgate.netnih.govnih.gov The influence of the six bromine atoms on the stereoselectivity and regioselectivity of these cycloadditions is a key area for detailed mechanistic and computational studies. wikipedia.orgresearchgate.netnih.govnih.gov

Finally, there is potential for this compound to participate in as yet undiscovered pericyclic reactions or other concerted transformations, driven by the unique electronic landscape created by the polybrominated framework. The exploration of its reactivity under thermal, photochemical, and high-pressure conditions could reveal novel reaction pathways.

Area of ReactivityPotential OutcomesResearch Focus
Arenonium Ion Chemistry Synthesis of novel polybrominated aromatic compounds. rsc.orgReactions with strong Lewis acids and trapping of the resulting carbocations.
Radical Chemistry Formation of new C-C and C-N bonds. nih.govrsc.orgwikipedia.orgPhotocatalytic or thermally induced C-Br bond cleavage and subsequent radical reactions.
Diels-Alder Reactions Access to complex polycyclic brominated structures. wikipedia.orgresearchgate.netnih.govnih.govExploration of reactions with novel dienophiles and detailed mechanistic studies.
Novel Transformations Discovery of new reaction pathways and molecular architectures.Investigation of reactivity under a wide range of conditions (thermal, photochemical, high-pressure).

Integration of Advanced Computational Methods for Predictive Chemistry

Advanced computational methods are poised to play a transformative role in guiding future research on this compound. These in silico techniques can provide deep insights into the molecule's structure, properties, and reactivity, thereby accelerating the discovery of new applications and synthetic routes.

Density Functional Theory (DFT) will be a cornerstone for these investigations. DFT calculations can be employed to predict the electronic structure, molecular orbitals, and charge distribution of the molecule, which are fundamental to understanding its reactivity. nih.govresearchgate.net For instance, DFT can be used to model the transition states of potential reactions, such as Diels-Alder cycloadditions, to predict their feasibility, kinetics, and stereochemical outcomes. nih.govrsc.org This predictive power can help in the rational design of experiments, saving time and resources.

Computational studies will also be crucial in elucidating reaction mechanisms . By mapping out the potential energy surfaces of various transformations, researchers can identify the most likely reaction pathways and intermediates. cam.ac.uk This is particularly important for uncovering the novel reactivity patterns discussed in the previous section.

Furthermore, computational methods can be used to predict various physicochemical properties of this compound and its derivatives. This includes properties relevant to its potential applications, such as its thermal stability and electronic properties, which are important for materials science.

The integration of machine learning with computational chemistry is an emerging paradigm that could significantly impact future research. nih.gov Machine learning models, trained on data from quantum chemical calculations, could be developed to rapidly predict the reactivity and properties of a wide range of derivatives of this compound, facilitating high-throughput screening for specific applications. nih.gov

Computational MethodApplication to this compoundExpected Insights
Density Functional Theory (DFT) Prediction of electronic structure, reaction mechanisms, and thermochemistry. nih.govresearchgate.netUnderstanding of reactivity, stereoselectivity in Diels-Alder reactions, and stability. nih.govrsc.org
Transition State Theory Calculation of reaction rates and activation energies.Quantitative prediction of reaction kinetics for known and novel transformations.
Molecular Dynamics (MD) Simulations Study of conformational dynamics and interactions with other molecules.Insights into the behavior of the molecule in different environments and its potential role in self-assembly.
Machine Learning (ML) High-throughput screening of derivatives for desired properties. nih.govRapid identification of promising candidates for specific applications. nih.gov

Potential Contributions to Materials Science and Engineering

The unique structure of this compound, with its high bromine content and reactive diene functionality, suggests significant potential for its application as a building block in the development of advanced materials. Future research in this area will likely focus on leveraging these features to create materials with novel functionalities.

One of the most promising areas is in the field of flame retardant materials . Polybrominated compounds are well-known for their flame retardant properties, and the high bromine content of this molecule makes it an attractive candidate for incorporation into polymers. wikipedia.orgnih.govepa.gov Future research could focus on its use as a reactive flame retardant, where it is chemically bonded into the polymer backbone via its diene functionality. This would prevent leaching, a common problem with additive flame retardants. wikipedia.orgbccresearch.com The development of halogen-free flame retardants is a growing trend, but research into safer and more effective halogenated options continues, with a focus on polymeric and reactive systems. bccresearch.comgulec.commdpi.comaimplas.netresearchgate.net

Furthermore, this compound could serve as a unique monomer or cross-linking agent in polymer synthesis . Its diene structure allows it to participate in polymerization reactions, such as Diels-Alder polymerization, to create highly cross-linked and thermally stable polymer networks. The incorporation of a high density of bromine atoms into the polymer backbone could also impart other desirable properties, such as high refractive index or increased density.

The development of functional polymers is another exciting research direction. The bromine atoms on the cyclopentadiene (B3395910) ring could potentially be substituted with other functional groups, either before or after polymerization, to create materials with tailored electronic, optical, or chemical properties. This could open up possibilities for its use in areas such as organic electronics or sensor technology.

Finally, the compound could be a precursor for the synthesis of novel polycyclic aromatic hydrocarbons (PAHs) with a high degree of bromination. These materials could have interesting photophysical properties and could be explored for applications in organic light-emitting diodes (OLEDs) or other electronic devices.

Application AreaPotential Role of this compoundResearch Focus
Flame Retardant Materials As a reactive flame retardant monomer. wikipedia.orgnih.govepa.govIncorporation into various polymer systems (e.g., polyesters, polyurethanes) and evaluation of their flame retardancy.
High-Performance Polymers As a monomer or cross-linking agent.Synthesis of novel polymers with high thermal stability, high refractive index, or other desirable properties.
Functional Materials As a scaffold for the introduction of other functional groups.Development of synthetic methods for the selective functionalization of the polybrominated ring.
Electronic Materials As a precursor to novel brominated PAHs.Synthesis of new electronically active materials and investigation of their photophysical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.